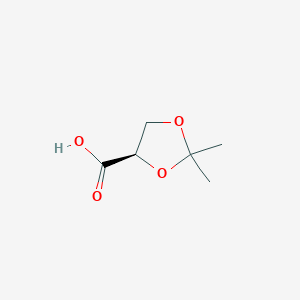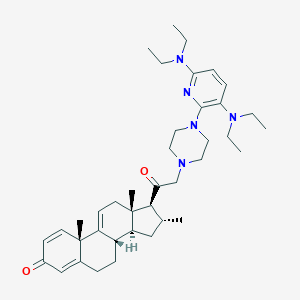
U-74500A Free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U-74500A Free base is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The compound has been extensively studied for its potential use as a pain medication and has shown promising results in preclinical trials.
Mécanisme D'action
U-74500A Free base exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a series of signaling pathways that ultimately result in the inhibition of pain transmission. The compound has been shown to have a high affinity for the mu-opioid receptor, which contributes to its potent analgesic effects.
Effets Biochimiques Et Physiologiques
In addition to its analgesic effects, U-74500A Free base has been shown to produce several other biochemical and physiological effects. The compound has been shown to produce sedation, respiratory depression, and gastrointestinal effects in animal models. It has also been shown to have a high potential for abuse and dependence, which has limited its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
U-74500A Free base has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. The compound is also relatively easy to synthesize and has been optimized to produce high yields with high purity. However, the compound's potential for abuse and dependence limits its use in laboratory experiments and requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on U-74500A Free base. One area of research is the development of new opioid medications that have reduced potential for abuse and dependence. U-74500A Free base could serve as a starting point for the development of these medications. Another area of research is the development of new pain management strategies that do not rely on opioids. U-74500A Free base could be used to study the role of the mu-opioid receptor in pain management and identify new targets for non-opioid pain medications. Finally, U-74500A Free base could be used to study the mechanisms of opioid addiction and identify new targets for addiction treatment.
Méthodes De Synthèse
The synthesis of U-74500A Free base involves several steps, including the reaction of 4-bromobenzyl cyanide with 4-methoxyphenyl magnesium bromide to form the intermediate product. The intermediate product is then reacted with 2-(2,6-dimethylphenyl)ethylamine to form the final product. The synthesis method has been optimized to produce high yields of U-74500A Free base with high purity.
Applications De Recherche Scientifique
U-74500A Free base has been extensively studied for its potential use in pain management. It has been shown to produce potent analgesic effects in animal models of pain, including thermal and mechanical nociception. The compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Propriétés
Numéro CAS |
111640-85-8 |
|---|---|
Nom du produit |
U-74500A Free base |
Formule moléculaire |
C39H57N5O2 |
Poids moléculaire |
627.9 g/mol |
Nom IUPAC |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C39H57N5O2/c1-8-42(9-2)33-14-15-35(43(10-3)11-4)40-37(33)44-22-20-41(21-23-44)26-34(46)36-27(5)24-32-30-13-12-28-25-29(45)16-18-38(28,6)31(30)17-19-39(32,36)7/h14-18,25,27,30,32,36H,8-13,19-24,26H2,1-7H3/t27-,30-,32+,36-,38+,39+/m1/s1 |
Clé InChI |
AURBBRTXTSQWSZ-NLJYJMBESA-N |
SMILES isomérique |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC=C5[C@H]4CCC6=CC(=O)C=C[C@@]65C)C)C |
SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
SMILES canonique |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
Synonymes |
21-(4(3,6-di-N-diethylamine-2-pyridinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione DDPPMPTD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



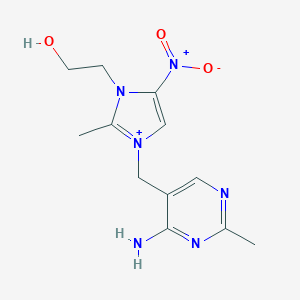
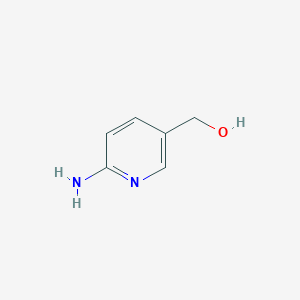
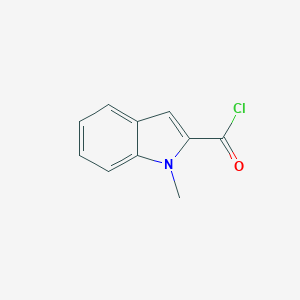
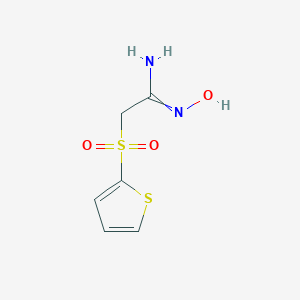
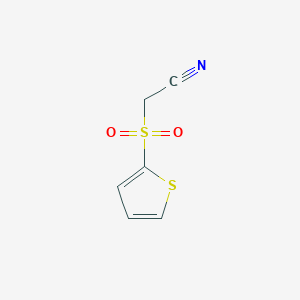
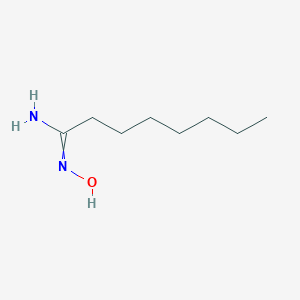
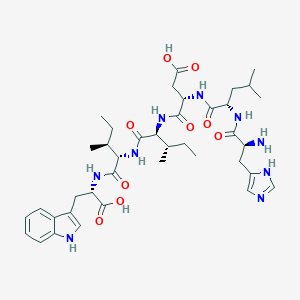
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
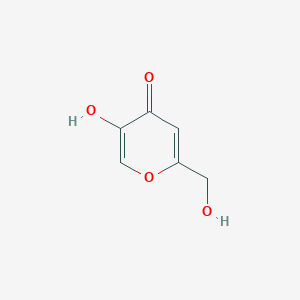
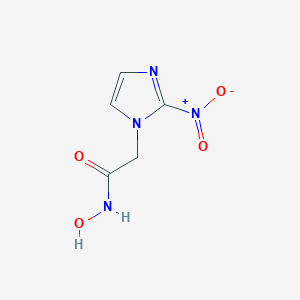
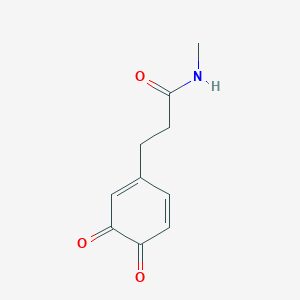
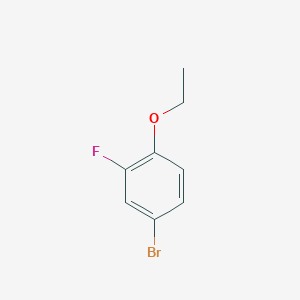
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
